AT13148

Description

AT-13148 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

an AKT kinase inhibitor with antineoplastic activity; structure in first source

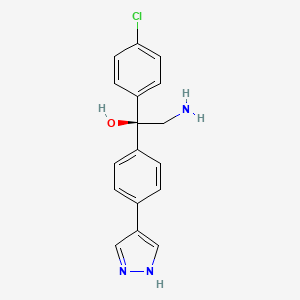

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056901-62-2 | |

| Record name | AT-13148 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-13148 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AT13148: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT13148 is a novel, orally available, small-molecule inhibitor targeting the AGC group of kinases.[1] Developed through fragment-based screening and structure-based design, it exhibits potent anti-tumor activity in preclinical models.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, effects on signaling pathways, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of multiple AGC kinases, a family of serine/threonine kinases that are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and motility.[1][3] Dysregulation of the AGC kinase signaling pathways is a key driver in a variety of cancers.[3] By simultaneously targeting several key nodes within these pathways, this compound offers the potential for enhanced antitumor activity and the ability to overcome resistance mechanisms that can arise from the inhibition of a single target.[3][4]

The primary targets of this compound include Protein Kinase B (AKT), p70S6 Kinase (p70S6K), Rho-associated coiled-coil containing protein kinase (ROCK), and Protein Kinase A (PKA).[3][5] Inhibition of these kinases leads to the blockade of downstream signaling cascades, ultimately resulting in the induction of apoptosis and the suppression of tumor growth.[2][3]

Quantitative Pharmacological Data

The inhibitory activity of this compound against a panel of AGC kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values are summarized in the table below.

| Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |

| AKT1 | 38[3][5] | A549 (Lung) | 3.8[3] |

| AKT2 | 402[3][5] | BT474 (Breast) | 1.8[3] |

| AKT3 | 50[3][5] | HCT-116 (Colon) | 2.5[3] |

| p70S6K | 8[3][5] | MES-SA (Uterine) | 1.5[3] |

| PKA | 3[3][5] | PC3 (Prostate) | 2.9[3] |

| ROCKI | 6[3][5] | U87MG (Glioblastoma) | 2.1[3] |

| ROCKII | 4[3][5] | ||

| RSK1 | 85[3] | ||

| SGK3 | 63[3] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating two critical signaling pathways: the PI3K/AKT/mTOR pathway and the ROCK signaling pathway.

PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism.[3] In many cancers, this pathway is hyperactivated due to mutations in key components such as PIK3CA or loss of the tumor suppressor PTEN.[3] this compound directly inhibits AKT and the downstream kinase p70S6K, leading to the dephosphorylation of their substrates and the suppression of pro-survival signals.[3] This ultimately results in the induction of apoptosis.[3][4]

ROCK Signaling Pathway

The Rho-associated kinase (ROCK) signaling pathway plays a significant role in regulating the actin cytoskeleton, which is essential for cell motility, invasion, and metastasis.[6] this compound is a potent inhibitor of both ROCKI and ROCKII.[3][5] By inhibiting ROCK, this compound disrupts the formation of stress fibers and focal adhesions, thereby impeding cancer cell migration and invasion.[6]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of this compound against a panel of purified kinases.

Materials:

-

Recombinant human kinases (e.g., AKT1, ROCKII, PKA)

-

Kinase-specific peptide substrate

-

ATP, [γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound stock solution (in DMSO)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a microplate, combine the recombinant kinase, the kinase-specific peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (AlamarBlue® Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines (e.g., U87MG, PC3)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

AlamarBlue® reagent

-

96-well microplates

-

Plate reader capable of measuring fluorescence

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

Add AlamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 value.

Western Blot Analysis of Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key proteins in the signaling pathways affected by this compound.

Materials:

-

Cancer cell lines

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-phospho-GSK3β, anti-phospho-S6RP, anti-total-AKT)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound or DMSO for the desired time and concentration.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the protein bands.

Conclusion

This compound is a potent multi-AGC kinase inhibitor that demonstrates significant anti-tumor activity by targeting key cancer-promoting signaling pathways. Its ability to simultaneously inhibit AKT, p70S6K, and ROCK provides a multi-pronged attack on cancer cell proliferation, survival, and motility. The data and experimental methodologies outlined in this guide provide a comprehensive understanding of the core mechanism of action of this compound, supporting its continued investigation and development as a potential therapeutic agent for a range of solid tumors. However, a first-in-human study concluded that the narrow therapeutic index and the pharmacokinetic profile of this compound led to the recommendation to not develop the compound further.[2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

AT13148: A Multi-AGC Kinase Inhibitor Targeting Core Oncogenic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, ATP-competitive inhibitor of multiple AGC kinases, a family of signaling proteins frequently dysregulated in cancer. This document provides a comprehensive technical overview of this compound, detailing its target profile, mechanism of action, effects on downstream signaling pathways, and methodologies for its preclinical evaluation. Quantitative data on its inhibitory activity and cellular effects are presented in structured tables, and key signaling pathways and experimental workflows are visualized through detailed diagrams. This guide is intended to serve as a valuable resource for researchers in oncology and drug development investigating the therapeutic potential of targeting the AGC kinase family.

Introduction

The AGC family of serine/threonine kinases, which includes key regulators of cell growth, proliferation, survival, and metabolism such as AKT, p70S6K, PKA, and ROCK, represents a critical node in cancer signaling.[1] Dysregulation of the PI3K/AKT/mTOR pathway, a central signaling cascade involving multiple AGC kinases, is a common event in a wide range of human cancers, often associated with tumor progression, therapeutic resistance, and poor prognosis.[2] this compound was developed as a multi-AGC kinase inhibitor with the rationale that simultaneous inhibition of several key nodes within this pathway could lead to a more profound and durable anti-tumor response and potentially overcome resistance mechanisms associated with single-target agents.[3][4]

Mechanism of Action

This compound exerts its biological effects through competitive inhibition of ATP binding to the catalytic domain of its target AGC kinases.[2] This prevents the phosphorylation of their downstream substrates, thereby blocking the propagation of oncogenic signals. By targeting multiple kinases within the same pathway, this compound can induce a more comprehensive shutdown of signaling compared to selective inhibitors.[3]

Target Profile and In Vitro Potency

This compound has been characterized as a potent inhibitor of several AGC kinases. The in vitro inhibitory activity of this compound against a panel of kinases is summarized in Table 1.

| Target Kinase | IC50 (nM) |

| PKA | 3[5][6] |

| ROCKII | 4[5][6] |

| ROCKI | 6[5][6] |

| p70S6K | 8[5][6] |

| AKT1 | 38[5][6] |

| AKT3 | 50[5][6] |

| SGK3 | 63[6] |

| RSK1 | 85[6] |

| AKT2 | 402[5][6] |

| CHK2 | >800[6] |

| Aurora B | >800[6] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.

Cellular Activity

The inhibitory effect of this compound on cancer cell proliferation has been evaluated across a range of human cancer cell lines. The GI50 (concentration for 50% growth inhibition) values are presented in Table 2.

| Cell Line | Cancer Type | GI50 (µM) |

| Various Cancer Cell Lines | Cancers with deregulated PI3K-AKT-mTOR or RAS-RAF pathways | 1.5 - 3.8[5][7] |

Table 2: In Vitro Anti-proliferative Activity of this compound. GI50 values represent the concentration of this compound required to inhibit the growth of cancer cell lines by 50%.

Signaling Pathways and Downstream Effects

This compound's primary mechanism of action involves the inhibition of the PI3K/AKT/mTOR signaling pathway. By targeting AKT and p70S6K, this compound blocks downstream signaling events that promote cell survival and proliferation. Additionally, its inhibition of ROCK kinases can impact cell motility and metastasis.[4]

Figure 1: this compound Signaling Pathway.

Induction of Apoptosis and Cell Cycle Effects

Gene expression studies have shown that this compound has a predominant effect on apoptosis-related genes.[3] The inhibition of the pro-survival AKT signaling pathway is a key driver of this pro-apoptotic effect. In some cancer cell lines, this compound has also been observed to cause a G2/M cell cycle arrest.

Compensatory Feedback Loops

A critical aspect of targeting the PI3K/AKT/mTOR pathway is the existence of negative feedback loops. Inhibition of downstream effectors like p70S6K can lead to the reactivation of upstream signaling through the release of this feedback inhibition.[6][8] Studies with this compound have shown the induction of upstream regulators such as IRS2 and PIK3IP1, which can represent a compensatory feedback mechanism.[3]

Figure 2: Compensatory Feedback Loop.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assays

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Incubation: Incubate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the Alamar Blue Assay protocol.

-

Cell Fixation: After 72 hours of incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth relative to the vehicle-treated control wells.

Western Blotting for Phosphorylated Proteins

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-p70S6K, p70S6K) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Figure 3: Western Blotting Workflow.

Clinical Development and Future Perspectives

This compound entered a first-in-human Phase I clinical trial in patients with advanced solid tumors.[9] However, the clinical development of this compound was not pursued further due to a narrow therapeutic index, with dose-limiting toxicities including hypotension, pneumonitis, and skin rash being observed.[4][10] Despite this, the preclinical and clinical data generated for this compound provide valuable insights into the therapeutic potential and challenges of targeting multiple AGC kinases. The distinct mechanism of action and the induction of compensatory feedback loops observed with this compound highlight important considerations for the design of future inhibitors targeting the PI3K/AKT/mTOR pathway.[3]

Conclusion

This compound is a well-characterized multi-AGC kinase inhibitor that potently targets key components of the PI3K/AKT/mTOR signaling pathway. Its preclinical efficacy in various cancer models underscores the therapeutic potential of this targeting strategy. This technical guide provides a comprehensive resource for researchers, summarizing the key characteristics of this compound and providing detailed protocols for its in vitro evaluation. The knowledge gained from the study of this compound will continue to inform the development of next-generation kinase inhibitors for cancer therapy.

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 6. allevi3d.com [allevi3d.com]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. Sulforhodamine B Assay: A Sensitive Assay to Measure Drug Resistance Via Determination of Cellular Protein Content in Cancer Cells [app.jove.com]

- 9. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

AT13148: An In-Depth Technical Guide to a Multi-AGC Kinase Inhibitor in PI3K/AKT/mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, ATP-competitive multi-AGC kinase inhibitor that has demonstrated significant preclinical antitumor activity.[1][2] This technical guide provides a comprehensive overview of this compound, with a focus on its mechanism of action within the PI3K/AKT/mTOR signaling pathway, its pharmacological data, and detailed experimental protocols relevant to its study. Deregulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which centrally involves AGC kinases like AKT, p70S6 kinase (p70S6K), and others, is a critical driver in multiple cancers.[1][3] this compound's ability to simultaneously inhibit several of these kinases presents a promising strategy to enhance antitumor effects and mitigate resistance compared to single-target inhibitors.[1] This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel cancer therapeutics.

Mechanism of Action and Position in the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anticancer effects by inhibiting a range of AGC serine/threonine kinases, which are key components of the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[5][6] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, leading to increased protein synthesis and cell growth.[5]

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of its target kinases, preventing their catalytic activity.[2] Its primary targets include AKT1, AKT2, AKT3, p70S6K, Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][7] By inhibiting these kinases, this compound effectively blocks signal transduction downstream of PI3K, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1]

A notable characteristic of this compound is its distinct mechanism of action compared to more selective AKT inhibitors.[1] Gene expression studies have revealed that this compound predominantly affects apoptosis-related genes, whereas some selective AKT inhibitors primarily modulate cell-cycle genes.[1][3] Furthermore, while some ATP-competitive AKT inhibitors induce a therapeutically relevant reactivation of AKT through phosphorylation at serine 473, this is not the case for this compound.[1]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the key points of inhibition by this compound.

References

- 1. This compound | PKA | S6 Kinase | ROCK | Akt | SGK | TargetMol [targetmol.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 7. PC-3 Xenograft Model | Xenograft Services [xenograft.net]

AT13148: A Technical Whitepaper on ATP-Competitive Inhibition of AGC Kinases

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, small-molecule inhibitor that functions through ATP-competitive inhibition of the AGC family of protein kinases.[1] This multi-targeted agent demonstrates significant activity against key nodes in oncogenic signaling pathways, including AKT, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[2][3][4] Its ability to simultaneously block these critical pathways underscores its potential as an anti-neoplastic agent.[1] Dysregulation of the PI3K/AKT/mTOR pathway, a central cellular signaling cascade, is a frequent event in tumorigenesis, often correlating with increased tumor survival and therapeutic resistance.[1] This document provides a comprehensive technical overview of this compound, including its inhibitory profile, mechanism of action, and detailed experimental protocols for its characterization.

Mechanism of Action: ATP-Competitive Inhibition

This compound exerts its inhibitory effects by competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of target kinases.[1][5] This mode of action prevents the phosphorylation of downstream substrates, thereby blocking signal transduction. The discovery of this compound was facilitated by fragment-based screening and structure-based design, with X-ray crystallography confirming its binding within the ATP pocket of a PKA-AKT chimera, a validated surrogate for studying inhibitor-AKT interactions.[5]

As a multi-AGC kinase inhibitor, this compound's therapeutic potential lies in its ability to concurrently suppress multiple signaling pathways that drive cancer cell proliferation and survival.[6] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of downstream substrates of AKT, p70S6K, PKA, and ROCK, ultimately inducing apoptosis in cancer cells with relevant genetic alterations.[2][5]

Quantitative Inhibitory Profile

The potency of this compound has been quantified against a panel of kinases and cancer cell lines. The following tables summarize the key inhibitory concentrations.

Table 1: Biochemical IC50 Values for this compound Against AGC Kinases

| Kinase Target | IC50 (nM) |

| AKT1 | 38 |

| AKT2 | 402 |

| AKT3 | 50 |

| p70S6K | 8 |

| PKA | 3 |

| ROCK I | 6 |

| ROCK II | 4 |

| RSK1 | 85 |

| SGK3 | 63 |

| Data sourced from MedchemExpress and other publications.[3][7][8] |

Table 2: Cellular GI50 Values for this compound in Cancer Cell Lines

| Cell Line Context | GI50 (µM) |

| Panel of cancer cell lines with deregulated PI3K-AKT-mTOR or RAS-RAF pathways | 1.5 - 3.8 |

| GI50 represents the concentration for 50% of maximal inhibition of cell proliferation.[3][4] |

Signaling Pathways and Pharmacodynamics

This compound primarily targets the PI3K/AKT/mTOR signaling cascade, a critical pathway in cell growth, proliferation, and survival. By inhibiting AKT and p70S6K, this compound effectively disrupts this pathway.[1] Furthermore, its potent inhibition of ROCK kinases suggests an impact on cell motility and metastasis.[9] An interesting pharmacodynamic effect observed with this compound and other ATP-competitive AKT inhibitors is the induction of AKT phosphorylation at Serine 473. However, studies have shown this is not a therapeutically relevant reactivation, as the phosphorylation of downstream AKT substrates remains suppressed.[5] Gene expression analyses have revealed that this compound predominantly modulates apoptosis-related genes.[2][6] A compensatory feedback loop involving the induction of upstream regulators such as IRS2 and PIK3IP1 has also been observed.[2][6]

Caption: this compound inhibits key AGC kinases to block proliferation and induce apoptosis.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay

This protocol is for determining the IC50 values of this compound against specific kinases.

Materials:

-

Recombinant human kinases (e.g., AKT1, p70S6K, ROCKI)

-

Kinase-specific peptide substrate

-

ATP (at a concentration equivalent to the Km for each enzyme)

-

This compound (serial dilutions)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

384-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add 2.5 µL of the diluted this compound solution or vehicle control (DMSO).

-

Add 2.5 µL of a solution containing the kinase and its specific peptide substrate to each well.

-

Initiate the kinase reaction by adding 5 µL of ATP solution.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by adding the reagents from the ADP-Glo™ kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (SRB or Alamar Blue)

This assay measures the effect of this compound on the proliferation of cancer cell lines.[4]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (serial dilutions)

-

96-well plates

-

For SRB: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution

-

For Alamar Blue: Alamar Blue reagent

-

Plate reader (absorbance for SRB, fluorescence for Alamar Blue)

Procedure:

-

Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) and incubate for 72-96 hours.[4]

-

For SRB Assay:

-

Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.

-

Wash the plates five times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Read the absorbance at 510 nm.

-

-

For Alamar Blue Assay:

-

Add Alamar Blue reagent (10% of the culture volume) to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Read fluorescence with excitation at 560 nm and emission at 590 nm.

-

-

Calculate the GI50 value by plotting the percentage of cell growth inhibition against the log of this compound concentration.

Western Blot Analysis for Phospho-Protein Levels

This method is used to assess the pharmacodynamic effects of this compound on downstream signaling proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cultured cells with this compound at various concentrations for a specified time (e.g., 1 hour).[5]

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein or a loading control like GAPDH.

Caption: A typical preclinical to clinical workflow for evaluating this compound.

Conclusion

This compound is a novel, orally active, ATP-competitive inhibitor of multiple AGC kinases, demonstrating potent anti-proliferative and pro-apoptotic activity in preclinical cancer models.[2][10] Its distinct mechanism of action, targeting several key nodes in the PI3K/AKT/mTOR and ROCK signaling pathways, presents a compelling strategy to overcome resistance mechanisms associated with single-target inhibitors.[2][5] The data and protocols presented in this whitepaper provide a foundational guide for researchers and drug development professionals investigating the therapeutic potential of this compound and similar multi-kinase inhibitors. While a first-in-human study suggested a narrow therapeutic index which halted further development, the lessons learned in the design and testing of agents that simultaneously inhibit multiple kinases are significant for the future of cancer therapy.[7][9]

References

- 1. Facebook [cancer.gov]

- 2. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a first-in-class multi-AGC kinase inhibitor, potently inhibits gastric cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

AT13148: A Multi-faceted Approach to Inducing Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is a potent, orally bioavailable, multi-AGC kinase inhibitor that has demonstrated significant anti-tumor activity by inducing apoptosis in various cancer models. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of key quantitative data. By targeting multiple nodes within critical cell survival pathways, this compound presents a distinct and effective strategy for promoting programmed cell death in malignant cells.

Core Mechanism of Action: Inhibition of AGC Kinases to Trigger Apoptosis

This compound functions as an ATP-competitive inhibitor of several members of the AGC kinase family, which are pivotal regulators of cell growth, proliferation, and survival.[1] Deregulation of these kinases is a common driver in a multitude of cancers. The primary targets of this compound include AKT, p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] By simultaneously blocking these key survival signals, this compound effectively shifts the cellular balance towards apoptosis.

The induction of apoptosis by this compound has been observed to be concentration and time-dependent in various cancer cell lines, including those with HER2-positive, PIK3CA-mutant, and PTEN-deficient backgrounds.[1] Notably, gene expression studies have revealed that this compound has a predominant effect on apoptosis-related genes, distinguishing its mechanism from more selective AKT inhibitors which primarily modulate cell-cycle genes.[1]

Quantitative Data: Inhibitory Profile and Cellular Potency

The efficacy of this compound is underscored by its potent inhibition of key AGC kinases and its cytotoxic effects on cancer cells. The following tables summarize the available quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| AKT1 | 38[2][3] |

| AKT2 | 402[2][3] |

| AKT3 | 50[3] |

| p70S6K | 8[2] |

| PKA | 3[2] |

| ROCK I | 6[2][3] |

| ROCK II | 4[2][3] |

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Genetic Background | IC50 (µM) |

| BT474 | Breast | HER2-positive, PIK3CA-mutant | Not explicitly stated |

| PC3 | Prostate | PTEN-deficient | Not explicitly stated |

| MES-SA | Uterine | PTEN-deficient | Not explicitly stated |

| HGC-27 | Gastric | Not specified | Potent cytotoxic effects reported |

| AGS | Gastric | Not specified | Potent cytotoxic effects reported |

| SNU-601 | Gastric | Not specified | Potent cytotoxic effects reported |

| N87 | Gastric | Not specified | Potent cytotoxic effects reported |

| MKN-28 | Gastric | Not specified | Potent cytotoxic effects reported |

Note: While potent activity was reported, specific IC50 values for apoptosis induction in these cell lines were not detailed in the provided search results.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers apoptosis by inhibiting the pro-survival PI3K/AKT/mTOR signaling pathway. The diagram below illustrates the key nodes targeted by this compound and the downstream consequences leading to apoptosis.

References

AT13148: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research findings for AT13148, a novel, orally bioavailable, multi-AGC kinase inhibitor. The information presented herein is compiled from various preclinical studies and is intended to serve as a comprehensive resource for professionals in the field of oncology drug development.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor that potently targets multiple kinases within the AGC family, which are crucial components of signaling pathways frequently dysregulated in cancer.[1][2][3][4] Its primary targets include AKT, p70S6 kinase (p70S6K), protein kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[1][5][6] By simultaneously inhibiting these kinases, this compound disrupts the PI3K/AKT/mTOR signaling pathway, leading to the inhibition of cancer cell growth and the induction of apoptosis.[3] Preclinical evidence suggests that this multi-targeted approach may offer increased antitumor activity and potentially minimize clinical resistance compared to single-target agents.[1][2][4]

Quantitative In Vitro Activity

The following tables summarize the in vitro potency and antiproliferative activity of this compound across various assays and cancer cell lines.

Table 1: Inhibitory Activity of this compound against AGC Kinases

| Kinase Target | IC50 (nM) |

| Akt1 | 38[5][6] |

| Akt2 | 402[5][6] |

| Akt3 | 50[5][6] |

| p70S6K | 8[5][6] |

| PKA | 3[5][6] |

| ROCKI | 6[5][6] |

| ROCKII | 4[5][6][7] |

Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Genetic Features | GI50 (µM) |

| U87MG | Glioblastoma | PTEN-deficient | 1.5 - 3.8[1] |

| BT474 | Breast Cancer | HER2-positive, PIK3CA-mutant | 1.5 - 3.8[1] |

| PC3 | Prostate Cancer | PTEN-deficient | 1.5 - 3.8[1] |

| MES-SA | Uterine Sarcoma | PTEN-deficient | 1.5 - 3.8[1] |

In Vivo Preclinical Efficacy

This compound has demonstrated significant antitumor activity in multiple human tumor xenograft models.

Table 3: Summary of In Vivo Antitumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |

| BT474 | Breast Cancer | 40 mg/kg, p.o., 2 consecutive days, 3 days rest[1] | Significant tumor growth inhibition[1] |

| PC3 | Prostate Cancer | Not specified | Antitumor efficacy[1][2][4] |

| MES-SA | Uterine Sarcoma | 40 - 50 mg/kg, p.o.[7] | Marked antitumor effects[1][2][4][7] |

| HGC27 | Gastric Cancer | Not specified | Significant inhibition of tumor growth[6] |

Pharmacokinetics

Pharmacokinetic studies in BALB/c mice have characterized the profile of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value (at 5 mg/kg i.v.) |

| Plasma Clearance | 1.68 L/h/kg[1] |

| Volume of Distribution | 9.05 L/kg[1] |

| Terminal Half-life | 2.83 hours[1] |

| Bioavailability (Oral) | Complete (at 5 mg/kg)[6] |

Experimental Protocols

Kinase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

-

Methodology: Kinase activity was assayed using a standard enzymatic assay format. Assays were performed with ATP concentrations equivalent to the Km for each respective enzyme to ensure accurate IC50 determination.[5] The percentage of inhibition at a concentration of 10 µM this compound was initially determined against a broad panel of 40 kinases.[5] For selected kinases, full IC50 curves were generated.

Cell Proliferation Assay

-

Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound in various cancer cell lines.

-

Methodology: Cancer cell lines were seeded in microplates and exposed to a range of this compound concentrations for a period of 72 or 96 hours. Cell viability and proliferation were assessed using either an Alamar Blue assay (72 hours) or a sulforhodamine B (SRB) assay (96 hours).[5]

Human Tumor Xenograft Studies

-

Objective: To evaluate the in vivo antitumor efficacy of this compound.

-

Methodology: Human cancer cell lines (e.g., BT474, PC3, MES-SA) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally (p.o.) at specified doses and schedules.[1][7] Tumor volume was measured regularly to assess treatment efficacy.

Pharmacokinetic Analysis

-

Objective: To determine the pharmacokinetic profile of this compound in vivo.

-

Methodology: BALB/c mice were administered this compound either intravenously (i.v.) or orally (p.o.). Blood samples were collected at various time points post-administration. Plasma concentrations of this compound were quantified using mass spectrometry.[1][8][9][10][11][12]

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits multiple AGC kinases, blocking the PI3K/AKT pathway.

General Preclinical Research Workflow for this compound

Caption: Preclinical workflow for this compound from in vitro to in vivo studies.

Conclusion

The preclinical data for this compound demonstrates its potent activity as a multi-AGC kinase inhibitor with significant antitumor effects in various cancer models with deregulated PI3K/AKT pathways.[1][2] Its oral bioavailability and ability to modulate key signaling pathways in vivo underscore its potential as a therapeutic agent.[1][7] However, a Phase I clinical trial indicated a narrow therapeutic index and challenging pharmacokinetic profile, which led to the recommendation to discontinue further development.[8][10] The findings from the preclinical and early clinical evaluation of this compound provide valuable insights for the future design and development of multi-kinase inhibitors in oncology.[8][10]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facebook [cancer.gov]

- 4. This compound is a novel, oral multi-AGC kinase inhibitor with potent pharmacodynamic and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. First-in-human study of this compound, a dual ROCK-AKT inhibitor in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. First-in-Human Study of this compound, a Dual ROCK-AKT Inhibitor in Patients with Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

AT13148: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AT13148, an orally bioavailable, ATP-competitive multi-AGC kinase inhibitor. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the chemical properties, mechanism of action, and preclinical and clinical development of this compound.

Chemical Structure and Properties

This compound, with the IUPAC name (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol, is a small molecule inhibitor.[1] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (S)-1-(4-(1H-pyrazol-4-yl)phenyl)-2-amino-1-(4-chlorophenyl)ethanol[1] |

| CAS Number | 1056901-62-2[1] |

| Molecular Formula | C₁₇H₁₆ClN₃O[1] |

| Molecular Weight | 313.78 g/mol [1][2] |

| SMILES | ClC1=CC=C(--INVALID-LINK--(O)CN)C=C1[1] |

| InChI | InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to off-white solid powder[1][2] |

| Purity | ≥98%[1] |

| Solubility | DMSO: 50 mg/mL (with sonication)[3], DMF: 30 mg/mL[4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[2] |

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of multiple kinases within the AGC kinase family. It functions in an ATP-competitive manner, targeting key components of pro-survival signaling pathways frequently dysregulated in cancer.[5]

The primary targets of this compound include Akt (also known as Protein Kinase B or PKB), p70S6 Kinase (p70S6K), Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinase (ROCK).[6] By inhibiting these kinases, this compound disrupts downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[5]

The following diagram illustrates the signaling pathways targeted by this compound.

Biological Activity

In Vitro Activity

This compound demonstrates potent inhibitory activity against a panel of AGC kinases. The half-maximal inhibitory concentrations (IC₅₀) for key targets are detailed in the table below.

Table 3: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| Akt1 | 38[2][6] |

| Akt2 | 402[2][6] |

| Akt3 | 50[2][6] |

| p70S6K | 8[2][6] |

| PKA | 3[2][6] |

| ROCK1 | 6[2][6] |

| ROCK2 | 4[2][6] |

Furthermore, this compound exhibits anti-proliferative effects across various cancer cell lines, particularly those with dysregulated PI3K-Akt-mTOR or RAS-RAF signaling pathways, with GI₅₀ values ranging from 1.5 to 3.8 µM.[6]

In Vivo Activity

Preclinical studies in mouse xenograft models have demonstrated the in vivo efficacy of this compound. Oral administration of this compound has been shown to inhibit tumor growth in models of uterine sarcoma and breast cancer. This anti-tumor activity is associated with the inhibition of Akt and p70S6K signaling within the tumors.

Pharmacokinetics

In a Phase 1 clinical trial, the pharmacokinetic profile of this compound was evaluated in patients with advanced solid tumors.[7] At a dose of 180 mg, the mean maximum plasma concentration (Cmax) was 400 nmol/L, and the mean area under the curve (AUC) was 13,000 nmol/L/hour.[7]

Clinical Development

A first-in-human Phase 1 clinical trial (NCT01585701) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.[2][7] The study employed a dose-escalation design with this compound administered orally three days a week.[7] The maximally tolerated dose was determined to be 180 mg.[7] Dose-limiting toxicities included hypotension, pneumonitis, elevated liver enzymes, and skin rash.[7]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

In Vitro Kinase Inhibition Assay

The following diagram outlines a general workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and a serial dilution of this compound in an appropriate assay buffer.

-

Reaction Setup: In a microplate, combine the kinase, substrate, and varying concentrations of this compound. Include control wells with no inhibitor (100% activity) and no kinase (background).

-

Initiation and Incubation: Initiate the kinase reaction by adding a predetermined concentration of ATP. Incubate the plate at a constant temperature (e.g., 37°C) for a specific duration.

-

Detection: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as luminescence-based assays that quantify the amount of ATP consumed or fluorescence/radioactivity-based assays that measure the phosphorylation of the substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell Proliferation Assay (Alamar Blue Assay)

The Alamar Blue assay is a common method to assess cell viability and proliferation.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours). Include vehicle-treated control wells.

-

Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 2-4 hours. During this time, viable cells will reduce the resazurin in the Alamar Blue to the fluorescent resorufin.

-

Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation and 590 nm emission).

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ value.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect changes in the phosphorylation status of target proteins following treatment with this compound.

Detailed Methodology:

-

Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein to confirm equal loading.

In Vivo Xenograft Study

This protocol outlines the general steps for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Detailed Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for pharmacodynamic markers).

Pharmacokinetic Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

Detailed Methodology:

-

Sample Collection: Collect blood samples from animals or patients at various time points after this compound administration. Process the blood to obtain plasma.

-

Sample Preparation: Extract this compound from the plasma using protein precipitation or liquid-liquid extraction. Add an internal standard to the samples to correct for variability in extraction and instrument response.

-

LC Separation: Inject the extracted sample onto a liquid chromatography system. The compound of interest is separated from other components in the sample based on its physicochemical properties as it passes through a chromatography column.

-

MS/MS Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The mass spectrometer is set to specifically detect and quantify this compound and the internal standard based on their unique mass-to-charge ratios and fragmentation patterns.

-

Data Analysis: Generate a calibration curve using standards of known this compound concentrations. Use this curve to determine the concentration of this compound in the unknown samples. Pharmacokinetic parameters such as Cmax, Tmax, and AUC can then be calculated.

References

- 1. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]

- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

AT13148: A Technical Whitepaper on the Discovery and Development of a Multi-AGC Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AT13148 is an orally bioavailable, ATP-competitive small molecule inhibitor targeting multiple kinases in the AGC family, notably AKT and Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] Developed through a fragment-based drug discovery approach, this compound showed promising preclinical antitumor activity by simultaneously blocking key signaling pathways involved in cell growth, proliferation, and survival.[4][5][6] However, its clinical development was halted during a Phase I trial due to a narrow therapeutic index.[5][7] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and clinical findings for this compound.

Discovery and Rationale

This compound was identified through high-throughput X-ray crystallography and fragment-based lead discovery techniques.[4][5][6] The rationale for its development was based on the hypothesis that simultaneously inhibiting multiple components of the frequently deregulated PI3K/AKT/mTOR signaling pathway could lead to enhanced antitumor efficacy and potentially overcome resistance mechanisms associated with single-target agents.[2][4][8] By targeting key AGC kinases such as AKT, p70S6 kinase (p70S6K), and ROCK, this compound was designed to exert a potent and broad-spectrum inhibitory effect on cancer cell signaling.[4][5]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of several AGC family kinases.[2][4] Its primary targets include AKT1/2/3, p70S6K, PKA, and ROCKI/II.[1][3] Inhibition of these kinases leads to the blockade of downstream signaling pathways crucial for cancer cell function. The dual inhibition of AKT and ROCK is a key feature, targeting both cell survival and proliferation (via AKT) and cellular processes like invasion and metastasis (via ROCK).[5][6] Preclinical studies demonstrated that this compound effectively blocks the phosphorylation of downstream substrates of these kinases, leading to the induction of apoptosis in cancer cells.[4]

Preclinical Development

In Vitro Kinase and Cell Proliferation Inhibition

This compound demonstrated potent inhibitory activity against a panel of AGC kinases. In vitro assays also showed significant inhibition of cell proliferation across various cancer cell lines.

Table 1: In Vitro Kinase Inhibition of this compound

| Kinase Target | IC50 (nM) |

| AKT1 | 38 |

| AKT2 | 402 |

| AKT3 | 50 |

| p70S6K | 8 |

| PKA | 3 |

| ROCKI | 6 |

| ROCKII | 4 |

| Data sourced from references[1][3]. |

Table 2: In Vitro Cell Proliferation Inhibition (GI50) of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| U87MG | Glioblastoma | ~1.5 - 3.8 |

| PC3 | Prostate | ~1.5 - 3.8 |

| BT474 | Breast | ~1.5 - 3.8 |

| MES-SA | Uterine Sarcoma | ~1.5 - 3.8 |

| Data represents a range across a panel of cancer cell lines as cited in references[1][3][4]. |

In Vivo Antitumor Efficacy

Oral administration of this compound demonstrated significant antitumor activity in multiple human tumor xenograft models. Efficacy was observed in models with genetic alterations such as PTEN deficiency and PIK3CA mutations.

Table 3: Preclinical In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |

| MES-SA (PTEN-deficient) | Uterine Sarcoma | 40-50 mg/kg, p.o. | Marked tumor growth inhibition |

| BT474 (HER2+, PIK3CA mutant) | Breast Cancer | 40 mg/kg, p.o., 2 days on/3 days off | Significant tumor growth inhibition |

| PC3 (PTEN-deficient) | Prostate Cancer | Not specified | Antitumor efficacy shown |

| Data sourced from reference[4]. |

Clinical Development

Phase I "First-in-Human" Study

A Phase I clinical trial (NCT01585701) was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors.[9]

-

Study Design : A standard 3+3 dose-escalation design was used, with this compound administered orally three days a week in 28-day cycles.[5][6][7]

-

Patient Population : 51 patients with advanced solid tumors for whom standard treatment was no longer effective were enrolled.[5][6]

Clinical Pharmacokinetics

Pharmacokinetic analysis was performed at various dose levels. At the maximally tolerated dose, the following parameters were observed.

Table 4: Pharmacokinetic Parameters of this compound at 180 mg Dose

| Parameter | Value |

| Mean Cmax | 383 - 400 nM |

| Mean AUC | 13,000 - 13,399 nM·h |

| Tmax | ~4 hours |

| T1/2 | ~24 hours |

| Data sourced from references[5][6][7][9]. |

Safety and Tolerability

The study investigated doses ranging from 5 mg to 300 mg.[5][7] Dose-limiting toxicities (DLTs) were observed at higher doses, leading to the determination of the maximally tolerated dose (MTD).

Table 5: Dose-Limiting Toxicities and Common Adverse Events

| Dose Level | Dose-Limiting Toxicity |

| 300 mg | Hypotension |

| 240 mg | Pneumonitis, Elevated Liver Enzymes |

| 180 mg | Skin Rash |

Most Common Treatment-Related Side Effects: Fatigue, Nausea, Headaches, Hypotension.[5][6][7]

The MTD was established at 180 mg, administered three times a week.[5][6]

Development Discontinuation

Despite evidence of target engagement, specifically a reduction of p-cofilin in post-treatment tumor biopsies, the development of this compound was not pursued further.[5][6][7] The decision was based on the narrow therapeutic index and the overall pharmacokinetic and safety profile observed in the Phase I study.[5][7]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway Inhibition

Caption: this compound inhibits key nodes in the PI3K/AKT and Rho/ROCK signaling pathways.

Preclinical Evaluation Workflow

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Logic of Dual Kinase Inhibition

Caption: The therapeutic logic of this compound's dual inhibition of AKT and ROCK pathways.

Experimental Protocols

In Vitro Kinase Assays

Individual IC50 values were determined for selected kinases using ATP concentrations equivalent to the Km for each enzyme.[1] Reactions were incubated for 1 hour at room temperature and subsequently stopped. The separation of peptide substrate and phosphorylated product was achieved via electrophoresis, followed by quantification using laser-induced fluorescence.

Cell Proliferation Assays

Cytotoxicity and proliferation inhibition were typically determined using a 72-hour Alamar Blue assay or a 96-hour sulforhodamine B (SRB) assay.[1] Cells were seeded in 96-well plates, allowed to adhere overnight, and then exposed to various concentrations of this compound. The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from concentration-response curves.

Protein Immunoblotting (Western Blot)

Cells or tumor lysates were prepared in lysis buffers (e.g., 40 mmol/L Tris/HCl pH 7.5, 274 mmol/L NaCl, 2% Triton-X-100, and 20% glycerol).[1] Protein samples were resolved by SDS-PAGE, transferred to nitrocellulose membranes, and blocked. Membranes were incubated overnight with primary antibodies against target proteins (e.g., p-GSK3β, p-S6RP, total AKT) and appropriate loading controls (e.g., GAPDH). Detection was performed using secondary antibodies and a suitable imaging system.

In Vivo Xenograft Studies

All animal procedures were conducted in accordance with institutional and national guidelines.[1] Human cancer cells (e.g., MES-SA, BT474) were implanted subcutaneously into immunocompromised mice. Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was formulated (e.g., in 10% DMSO, 1% Tween-20, and 89% saline) and administered orally at specified doses and schedules.[1] Tumor volume was measured regularly to determine antitumor activity. For pharmacodynamic studies, tumors were collected at various time points post-treatment for biomarker analysis via immunoblotting.

Conclusion

This compound is a potent, orally active multi-AGC kinase inhibitor that showed significant preclinical promise by targeting the AKT and ROCK signaling pathways.[4][5] Its discovery and early development provided valuable insights into the therapeutic potential of simultaneously inhibiting multiple cancer-driving pathways. However, the first-in-human Phase I trial revealed a narrow therapeutic index, with dose-limiting toxicities occurring at exposures close to those required for efficacy, ultimately leading to the cessation of its clinical development.[5][7] The story of this compound serves as an important case study in the development of multi-kinase inhibitors, highlighting the critical challenge of balancing broad efficacy with an acceptable safety profile in the clinical setting.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 4. selleckchem.com [selleckchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Rho kinase inhibitor this compound blocks pancreatic ductal adenocarinoma invasion and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kar.kent.ac.uk [kar.kent.ac.uk]

- 8. This compound | CAS:1056901-62-2 | Multi-AGC kinase inhibitor,ATP-competitive | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Extracellular matrix stiffness in endometrial cancer: driving progression and modulating treatment sensitivity via the ROCK1/YAP1 axis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AT13148 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

AT13148 is a potent, orally available, ATP-competitive multi-AGC kinase inhibitor.[1][2] It has shown significant activity against a range of cancer cell lines by targeting key kinases in the PI3K/AKT/mTOR signaling pathway.[2][3] These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Kinase Inhibition Profile of this compound

This compound has been demonstrated to inhibit a panel of AGC kinases. The half-maximal inhibitory concentration (IC50) values against key targets are summarized below.

| Kinase | IC50 (nM) |

| PKA | 3 |

| ROCKII | 4 |

| ROCKI | 6 |

| p70S6K | 8 |

| Akt1 | 38 |

| Akt3 | 50 |

| SGK3 | 63 |

| RSK1 | 85 |

| Akt2 | 402 |

| CHK2 | >800 |

| Aurora B | >800 |

Data sourced from multiple references.[1][3][4]

Anti-proliferative Activity of this compound

This compound effectively inhibits the proliferation of various cancer cell lines. The 50% growth inhibition (GI50) values after treatment are presented below.

| Cell Line | Cancer Type | GI50 (µM) |

| BT474 | Breast Cancer | 1.5 - 3.8 |

| PC3 | Prostate Cancer | 1.5 - 3.8 |

| MES-SA | Uterine Cancer | 1.5 - 3.8 |

| U87MG | Glioblastoma | 1.5 - 3.8 |

Data represents a range across a panel of cancer cell lines.[3][4]

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits multiple AGC kinases, blocking proliferation and inducing apoptosis.

Caption: A typical workflow for the in vitro characterization of this compound.

Experimental Protocols

Biochemical Kinase Assay

This protocol is for determining the IC50 values of this compound against target kinases.

Materials:

-

Recombinant human kinases (e.g., Akt1, ROCK1, PKA)

-

Kinase-specific peptide substrate

-

[γ-³³P]ATP or ADP-Glo™ Kinase Assay (Promega)

-

Kinase buffer (composition varies by kinase, typically includes Tris-HCl, MgCl₂, DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 96-well plate, add the kinase, peptide substrate, and this compound dilution.

-

Initiate the reaction by adding ATP (at a concentration equivalent to the Km for each enzyme).[4]

-

Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

-

Stop the reaction (e.g., by adding EDTA or a stop solution).

-

Quantify kinase activity. For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash, and measure radioactivity using a scintillation counter. For ADP-Glo™, follow the manufacturer's instructions to measure luminescence.

-

Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC50 value.

Cell Viability Assay (SRB or Alamar Blue)

This protocol measures the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Sulforhodamine B (SRB) solution or Alamar Blue reagent

-

Trichloroacetic acid (TCA) for SRB assay

-

Tris base solution for SRB assay

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include a DMSO-only control.

-

Incubate for 72 or 96 hours.[4]

-

For SRB Assay:

-

Fix the cells by gently adding cold TCA to a final concentration of 10% and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid and air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

-

For Alamar Blue Assay:

-

Add Alamar Blue reagent to each well (typically 10% of the culture volume).

-

Incubate for 1-4 hours at 37°C, protected from light.

-

-

Measure the absorbance (SRB at 510 nm) or fluorescence (Alamar Blue at 560 nm excitation/590 nm emission) using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the GI50 value.

Western Blot Analysis

This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of the AGC kinases.[1]

Materials:

-

Cancer cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-GSK3β (Ser9), anti-phospho-p70S6K (Thr389), and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cultured cells with this compound at various concentrations for a specified time (e.g., 1 hour).[3]

-

Lyse the cells in ice-cold lysis buffer.[5]

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[6]

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Re-probe the membrane with antibodies for total proteins or a loading control (e.g., GAPDH or β-actin) to confirm equal loading.

Cell Cycle Analysis

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound at desired concentrations for a relevant time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7]

References

Application Notes and Protocols for AT13148 in BT474 Breast Cancer Cell Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

AT13148 is a potent, orally active, ATP-competitive multi-AGC kinase inhibitor.[1] It has demonstrated significant anti-proliferative and pro-apoptotic activity in various cancer cell lines, including the HER2-positive, PIK3CA-mutant BT474 breast cancer cell line.[2] This document provides detailed application notes and experimental protocols for studying the effects of this compound in BT474 cells, intended to guide researchers in their investigation of this compound's mechanism of action and therapeutic potential.

Mechanism of Action